molecular formula C13H13NO2 B8013503 1-cyclobutyl-1H-indole-2-carboxylic acid

1-cyclobutyl-1H-indole-2-carboxylic acid

Cat. No.: B8013503
M. Wt: 215.25 g/mol
InChI Key: CVZNQZCHBYCPMV-UHFFFAOYSA-N
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Description

1-cyclobutyl-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For 1-cyclobutyl-1H-indole-2-carboxylic acid, the cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, halogenation, and other functional group transformations. The choice of reagents and reaction conditions is critical to achieving high efficiency and selectivity in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes such as HIV-1 integrase by chelating metal ions at the active site . The cyclobutyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

1-cyclobutyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity and selectivity for specific molecular targets.

Properties

IUPAC Name

1-cyclobutylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-13(16)12-8-9-4-1-2-7-11(9)14(12)10-5-3-6-10/h1-2,4,7-8,10H,3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZNQZCHBYCPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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